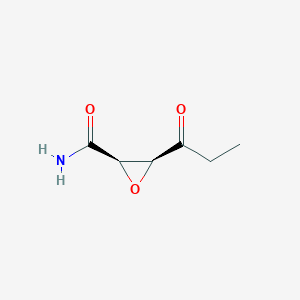
(2R,3S)-3-propanoyloxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-propanoyloxirane-2-carboxamide, also known as POC, is a chemical compound that has been widely studied for its potential biological and medicinal applications. POC is a chiral molecule, meaning that it has two mirror-image forms that are not superimposable. This property has important implications for its biological activity and therapeutic potential.
作用机制
The mechanism of action of (2R,3S)-3-propanoyloxirane-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. One proposed mechanism is that (2R,3S)-3-propanoyloxirane-2-carboxamide acts as a histone deacetylase inhibitor, which can alter gene expression and induce apoptosis in cancer cells. It has also been suggested that (2R,3S)-3-propanoyloxirane-2-carboxamide may modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
生化和生理效应
(2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, (2R,3S)-3-propanoyloxirane-2-carboxamide has been found to induce cell cycle arrest and inhibit cell migration and invasion. It has also been shown to decrease the expression of certain oncogenes and increase the expression of tumor suppressor genes. In inflammation research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T cells. In neurodegeneration research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins such as β-amyloid and tau.
实验室实验的优点和局限性
One advantage of using (2R,3S)-3-propanoyloxirane-2-carboxamide in lab experiments is its potential for therapeutic applications in various diseases. Its chiral nature also makes it a useful tool for studying the effects of enantiomers on biological activity. However, one limitation is that (2R,3S)-3-propanoyloxirane-2-carboxamide can be difficult and expensive to synthesize, which may limit its availability for research purposes.
未来方向
There are several future directions for research on (2R,3S)-3-propanoyloxirane-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegeneration. Further studies are needed to elucidate the mechanism of action and optimize the dosage and delivery of (2R,3S)-3-propanoyloxirane-2-carboxamide for clinical use. Another area of research is the development of new synthetic methods for (2R,3S)-3-propanoyloxirane-2-carboxamide and its derivatives, which may improve its availability and reduce the cost of production. Finally, research on the effects of (2R,3S)-3-propanoyloxirane-2-carboxamide on other biological systems, such as the cardiovascular and immune systems, may reveal new applications and mechanisms of action for this compound.
合成方法
The synthesis of (2R,3S)-3-propanoyloxirane-2-carboxamide involves several steps, starting from the reaction of (R)-glycidyl butyrate with ethyl isocyanate to form (R)-3-isocyanato-butyric acid ethyl ester. This intermediate is then treated with hydroxylamine hydrochloride to yield (R)-3-hydroxy-2-methylpropanamide. The final step involves the acylation of the hydroxyl group with propanoyl chloride to form (2R,3S)-3-propanoyloxirane-2-carboxamide ((2R,3S)-3-propanoyloxirane-2-carboxamide).
科学研究应用
(2R,3S)-3-propanoyloxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been investigated for its potential to protect neurons from oxidative stress and prevent neurodegeneration.
属性
CAS 编号 |
147000-09-7 |
|---|---|
产品名称 |
(2R,3S)-3-propanoyloxirane-2-carboxamide |
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC 名称 |
(2R,3S)-3-propanoyloxirane-2-carboxamide |
InChI |
InChI=1S/C6H9NO3/c1-2-3(8)4-5(10-4)6(7)9/h4-5H,2H2,1H3,(H2,7,9)/t4-,5-/m1/s1 |
InChI 键 |
PTYGMCVQNSBDJQ-RFZPGFLSSA-N |
手性 SMILES |
CCC(=O)[C@@H]1[C@@H](O1)C(=O)N |
SMILES |
CCC(=O)C1C(O1)C(=O)N |
规范 SMILES |
CCC(=O)C1C(O1)C(=O)N |
同义词 |
Oxiranecarboxamide, 3-(1-oxopropyl)-, (2R-cis)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



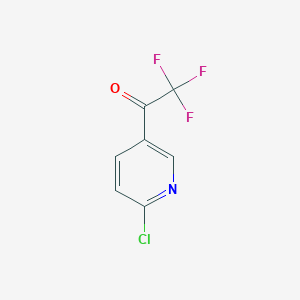

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
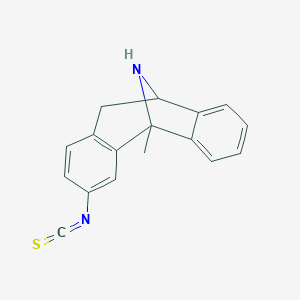
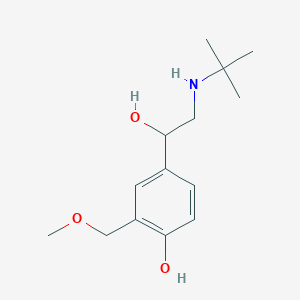
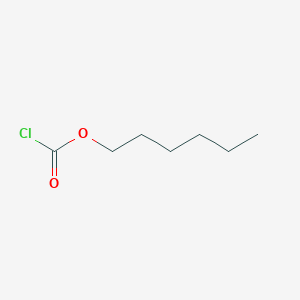
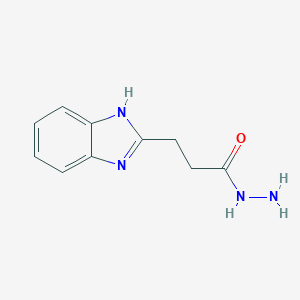
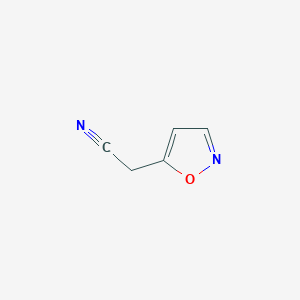
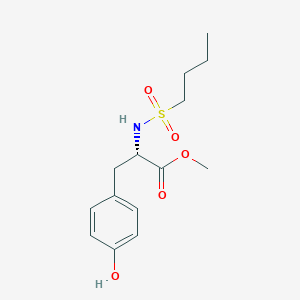
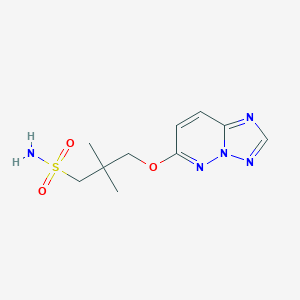
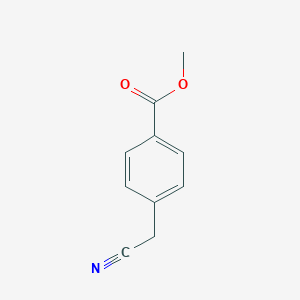
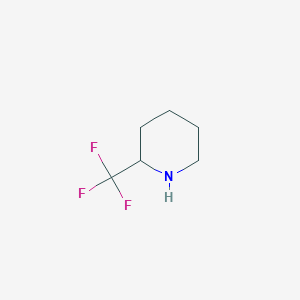
![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)
![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)